molecular formula C6H7NO3 B3102946 5-cyano-4-oxo-pentanoic Acid CAS No. 142896-52-4

5-cyano-4-oxo-pentanoic Acid

Cat. No.: B3102946
CAS No.: 142896-52-4
M. Wt: 141.12 g/mol
InChI Key: FXMXIVOCBFWTPO-UHFFFAOYSA-N
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Description

5-cyano-4-oxo-pentanoic acid: is an organic compound with the molecular formula C6H7NO3 . It is a derivative of pentanoic acid, featuring a cyano group (-CN) at the fifth carbon and a keto group (=O) at the fourth carbon. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Properties

IUPAC Name

5-cyano-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-4-3-5(8)1-2-6(9)10/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMXIVOCBFWTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitrile Hydrolysis: One common method to synthesize 5-cyano-4-oxo-pentanoic acid involves the hydrolysis of nitriles. For example, this compound can be prepared by the hydrolysis of 5-cyano-4-oxo-pentanenitrile under acidic or basic conditions.

    Oxidation of Alcohols: Another method involves the oxidation of 5-cyano-4-hydroxy-pentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrile hydrolysis processes, where the nitrile precursor is hydrolyzed in the presence of strong acids or bases to yield the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-cyano-4-oxo-pentanoic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form 5-amino-4-oxo-pentanoic acid using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed:

    Oxidation Products: Various carboxylic acids and ketones.

    Reduction Products: 5-amino-4-oxo-pentanoic acid.

    Substitution Products: Derivatives with different functional groups replacing the cyano group.

Scientific Research Applications

Chemistry: 5-cyano-4-oxo-pentanoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving nitriles and ketones. It serves as a model substrate for investigating the mechanisms of nitrile hydratases and other related enzymes.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific metabolic pathways involving nitriles and ketones.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-cyano-4-oxo-pentanoic acid involves its interaction with specific molecular targets, such as enzymes that catalyze the hydrolysis of nitriles and the reduction of ketones. The cyano group can act as an electrophile, while the keto group can participate in various nucleophilic addition reactions. These interactions are crucial for the compound’s reactivity and its role in biochemical pathways.

Comparison with Similar Compounds

    4-oxo-pentanoic acid: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

    5-amino-4-oxo-pentanoic acid: Contains an amino group instead of a cyano group, leading to different reactivity and applications.

    5-cyano-4-hydroxy-pentanoic acid: Features a hydroxyl group instead of a keto group, altering its chemical properties and reactivity.

Uniqueness: 5-cyano-4-oxo-pentanoic acid is unique due to the presence of both a cyano group and a keto group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and biochemical research.

Biological Activity

5-Cyano-4-oxo-pentanoic acid (C5H7N1O3) is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent research, including structure-activity relationships, pharmacological effects, and case studies that illustrate its efficacy.

Chemical Structure and Properties

This compound features a cyano group and a keto group, which are significant for its biological activity. The presence of these functional groups influences its interaction with biological targets, particularly enzymes involved in metabolic pathways.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC5H7N1O3
Molecular Weight143.12 g/mol
Functional GroupsCyano (-CN), Keto (C=O)

Antiparasitic Activity

Research indicates that this compound exhibits antiparasitic properties. A study highlighted its effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. The compound's structure suggests that the cyano group may enhance its affinity for specific transporters involved in cellular uptake, although some studies noted that it may also reduce basicity, affecting transport efficiency .

Antimicrobial Properties

In vitro tests have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it was evaluated against Escherichia coli and Pseudomonas aeruginosa, demonstrating moderate inhibitory effects, particularly against Gram-negative bacteria .

Case Studies

  • Inhibition of Enzymatic Activity : A series of experiments investigated the compound's ability to inhibit specific enzymes related to cancer pathways. The results indicated that this compound could effectively inhibit certain kinases involved in cell proliferation, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. Variations in substituents at different positions have been shown to significantly impact its potency and selectivity towards biological targets. For example, modifications to the cyano group or the introduction of hydrophobic side chains have resulted in compounds with enhanced activity against specific enzymes or pathogens .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved Effect
AntiparasiticTrypanosoma bruceiEffective inhibition
AntimicrobialE. coli, P. aeruginosaModerate inhibition
Enzyme InhibitionCancer-related kinasesSignificant inhibition
NeuroprotectionNeuronal cellsReduced oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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